1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine

Chemical Synthesis Building Block Purity Analysis

1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (CAS 893765-31-6) is a substituted pyrrolidine derivative characterized by a 2,6-dimethyl-4-nitrophenoxy group linked via an acetyl bridge to the pyrrolidine nitrogen. Its molecular formula is C14H18N2O4, with a molecular weight of approximately 278.30 g/mol.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 893765-31-6
Cat. No. B2862084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine
CAS893765-31-6
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-10-7-12(16(18)19)8-11(2)14(10)20-9-13(17)15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3
InChIKeyGZTRLIQGWGMLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Profile: 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6) for Chemical Synthesis


1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (CAS 893765-31-6) is a substituted pyrrolidine derivative characterized by a 2,6-dimethyl-4-nitrophenoxy group linked via an acetyl bridge to the pyrrolidine nitrogen . Its molecular formula is C14H18N2O4, with a molecular weight of approximately 278.30 g/mol [1]. This compound is primarily offered as a research chemical and synthetic building block, typically supplied at purities of 95% to 98% [1].

Procurement Alert: Why a Generic 'Pyrrolidine Derivative' Cannot Replace 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6)


The selection of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine over a generic pyrrolidine derivative is non-negotiable for applications requiring the precise spatial and electronic properties conferred by its 2,6-dimethyl-4-nitrophenoxy motif. This specific substitution pattern influences the compound's physicochemical properties, including density and boiling point [1], which can affect reaction conditions, purification, and final product quality. Substitution with analogs like 1-[(4-nitrophenoxy)acetyl]pyrrolidine (CAS 50508-34-4) or 1-[(4-nitrophenyl)acetyl]pyrrolidine (CAS 168897-62-9) introduces a different molecular weight, steric profile, and potentially divergent reactivity, leading to unquantified changes in synthesis outcomes or downstream assay results.

Quantitative Differentiation Guide: 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine vs. Closest Analogs


Purity Specifications: 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6) vs. Common Commercial Grades

The target compound is commercially available at a high purity of 98% [1]. While direct comparative data for specific alternative syntheses or supplier grades for this exact compound are not available, a baseline comparison can be made with Sigma-Aldrich's offered purity of 95% . The availability of a 98% purity grade from suppliers like Chemsrc offers a 3% higher absolute purity specification.

Chemical Synthesis Building Block Purity Analysis

Molecular Weight and Structural Differentiation: 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6) vs. Des-methyl Analog

The target compound (MW 278.30 g/mol) [1] is differentiated from its closest des-methyl analog, 1-[(4-nitrophenoxy)acetyl]pyrrolidine (CAS 50508-34-4, MW 250.25 g/mol) , by the presence of two methyl groups at the 2 and 6 positions of the phenyl ring. This substitution results in a molecular weight increase of 28.05 g/mol and introduces significant steric hindrance adjacent to the ether linkage.

Medicinal Chemistry Molecular Recognition SAR

Electronic Profile and Lipophilicity: Impact of 2,6-Dimethyl-4-Nitro Substitution

While quantitative logP data is not available, the substitution pattern of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine can be inferred to significantly increase lipophilicity compared to its des-methyl analog. The addition of two methyl groups, along with the electron-withdrawing nitro group, creates a unique electronic environment on the phenyl ring. This is in stark contrast to 1-[(4-nitrophenyl)acetyl]pyrrolidine (CAS 168897-62-9) , which lacks the ether oxygen and the 2,6-dimethyl groups.

Medicinal Chemistry ADME Physicochemical Properties

Physical Properties: Density and Boiling Point of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6)

The target compound has a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 492.6 ± 45.0 °C at 760 mmHg [1]. While direct comparator data for similar compounds is not available in this source, these values are fundamental for process development. The high boiling point suggests the compound is non-volatile and may require purification by column chromatography rather than distillation.

Chemical Engineering Process Chemistry Purification

Procurement-Driven Application Scenarios for 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine (893765-31-6)


Medicinal Chemistry: SAR Exploration of Pyrrolidine-Based Leads

In structure-activity relationship (SAR) campaigns, 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine serves as a distinct building block. Its unique 2,6-dimethyl-4-nitrophenoxy motif (a 11.2% larger molecular weight and different electronic profile compared to des-methyl analogs [1]) allows researchers to systematically probe the effects of steric hindrance and lipophilicity on target engagement. This makes it a valuable tool for hit-to-lead optimization where subtle changes in substituent pattern can dramatically alter potency and selectivity.

Chemical Synthesis: A High-Purity Intermediate for Complex Molecule Construction

For synthetic chemists, procuring 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine at a specified purity of 98% [1] minimizes the risk of side reactions and simplifies purification of downstream products. Its predicted density of 1.2 g/cm³ and boiling point of 492.6 °C [2] inform reaction setup and work-up. This compound is suitable as a key intermediate in the multi-step synthesis of more complex heterocyclic systems where the nitro group can be reduced to an amine for further derivatization, or the pyrrolidine can serve as a pharmacophore anchor.

Analytical Method Development: Use as a Reference Standard for Chromatography

The high purity (98%) [1] and well-defined physicochemical properties of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine qualify it as a candidate for use as an analytical reference standard. In method development for LC-MS or HPLC, this compound can serve as a retention time marker or a system suitability test standard, particularly in methods designed to separate closely related pyrrolidine derivatives or impurities in active pharmaceutical ingredient (API) batches. The presence of the nitro group provides a strong chromophore for UV detection.

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